1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid

Lipophilicity Fragment-Based Drug Design ADME Property Optimization

1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid is an N-acylated piperidine-4-carboxylic acid featuring a 5-ethylfuran-2-carbonyl substituent. It carries a molecular formula of C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
CAS No. 1094630-18-8
Cat. No. B1419964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid
CAS1094630-18-8
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCCC1=CC=C(O1)C(=O)N2CCC(CC2)C(=O)O
InChIInChI=1S/C13H17NO4/c1-2-10-3-4-11(18-10)12(15)14-7-5-9(6-8-14)13(16)17/h3-4,9H,2,5-8H2,1H3,(H,16,17)
InChIKeySBKCNHRFNACDSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic Acid (CAS 1094630-18-8): Procurement-Relevant Baseline


1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid is an N-acylated piperidine-4-carboxylic acid featuring a 5-ethylfuran-2-carbonyl substituent. It carries a molecular formula of C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol . The structure belongs to the class of piperidine-4-carboxylic acid derivatives that, as conformationally constrained γ-aminobutyric acid (GABA) analogs, have historically attracted interest as GABAA receptor partial agonists, though the N-acyl modification profoundly alters pharmacological behavior [1]. The compound is supplied as a research building block (typical purity ≥95%) for fragment-based drug discovery and chemical probe synthesis [2].

Why 1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic Acid Cannot Be Replaced by Close Analogs


Within the piperidine-4-carboxylic acid class, substituent identity on the furan ring directly modulates lipophilicity, hydrogen-bonding capacity, and conformational flexibility—key parameters that govern solubility, membrane permeability, and target-binding free-energy landscapes . The 5-ethyl substituent introduces an additional ethylene extension (XLogP3 = 1.6, rotatable bonds = 3) relative to the unsubstituted parent (XLogP = 1.2164, rotatable bonds = 2) . These seemingly modest structural increments lead to measurable differences in partition coefficient and entropic cost of binding, making the compounds non-interchangeable in lead-optimization Series where a precise balance of lipophilicity and polar surface area governs potency, selectivity, and pharmacokinetic profile .

Quantitative Differentiation Evidence for 1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic Acid


Lipophilicity Tuning: XLogP Difference Between Ethyl and Unsubstituted Furan Analogs

1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid exhibits a computed XLogP3 of 1.6, compared to 1.2164 for the unsubstituted furan-2-carbonyl analog (CAS 401581-36-0), representing a ΔLogP of +0.384 [1]. This elevation is attributed to the additional methylene groups of the 5-ethyl substituent, which increase hydrophobic surface area without altering the topological polar surface area (TPSA 70.8 Ų for the ethyl derivative vs. 70.75 Ų for the unsubstituted analog).

Lipophilicity Fragment-Based Drug Design ADME Property Optimization

Conformational Flexibility: Rotatable Bond Count Variation

The target compound possesses three rotatable bonds, whereas the unsubstituted furan-2-carbonyl analog has only two [1]. The extra rotatable bond (the exocyclic ethyl C–C bond) introduces additional torsional degrees of freedom, which can both facilitate induced-fit target binding and incur a higher entropic penalty upon rigidification, a critical consideration in fragment-growing strategies.

Conformational Analysis Entropy-Driven Binding Lead-Likeness

Hydrogen-Bond Acceptor Count Distinction Impacting Drug-Likeness Properties

The target compound carries four hydrogen-bond acceptor sites versus three for the unsubstituted furan analog, according to PubChem computed data [1]. The additional acceptor is contributed by the furan ring oxygen, which becomes more electronegative with the ethyl substitution, whereas it is not counted as a distinct H-bond acceptor in the unsubstituted scaffold in some computational schemes. This impacts predicted aqueous solubility and oral bioavailability parameters under Lipinski's guidelines.

Hydrogen-Bonding Capacity Lipinski Rules Fragment Library Design

Fraction of sp3 Carbons (Fsp3) as an Indicator of Lead-Likeness

The target compound exhibits an Fsp3 value of 0.538, as calculated by Fluorochem . In comparison, the unsubstituted furan analog has a predicted Fsp3 of approximately 0.455 (estimated from its molecular formula C₁₁H₁₃NO₄). The higher Fsp3 indicates a greater fraction of sp3-hybridized carbons, which correlates with increased three-dimensional character and improved clinical-trial success probability in medicinal chemistry campaigns [1].

Fsp3 Metric Compound Complexity Clinical Success Predictor

Procurement-Guided Application Scenarios for 1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic Acid


Fragment-Based Lead Generation Requiring Elevated Fsp3

When constructing a fragment library targeting novel protein-protein interaction interfaces, 1-(5-ethylfuran-2-carbonyl)piperidine-4-carboxylic acid offers an Fsp3 of 0.538, exceeding the 0.5 threshold associated with higher clinical success and providing superior three-dimensional complexity compared to the unsubstituted analog (estimated Fsp3 ~0.455) . Priority procurement should be considered for programs that prioritize saturation-optimized fragment sets.

ADME Property Optimization Campaigns Requiring Fine-Tuned Lipophilicity

In lead-optimization series where a ΔLogP shift of ~0.4 units is needed to improve cell permeability without exceeding TPSA constraints, the ethyl derivative delivers XLogP3 = 1.6 versus 1.2164 for the unsubstituted scaffold [1]. This makes it a candidate for structure-activity relationship (SAR) studies where incremental lipophilicity adjustments are desired.

Conformational Flexibility Exploration in Scaffold Hopping

The additional rotatable bond (3 vs. 2) provides an experimental handle for exploring induced-fit binding and entropic contributions to target engagement [1]. Selecting this compound over the more rigid unsubstituted analog enables differentiation in hit-to-lead SAR tables where conformational entropy is a key design variable.

Hydrogen-Bond Acceptor Optimization for Solubility and Selectivity Profiling

With four H-bond acceptors versus three for the unsubstituted comparators, the compound provides a distinct solubility envelope and potential for selective hydrogen-bonding with target residues [1]. This differential is valuable when profiling transporter-mediated disposition or when modulating off-target promiscuity through combined polarity adjustments.

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